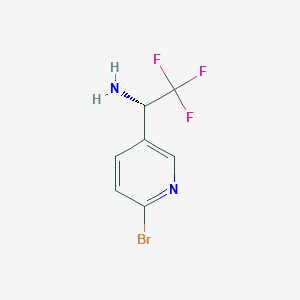
2-Cyanoselenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoselenophene: is an organic compound that belongs to the selenophene family, which are heterocyclic compounds containing selenium. The compound is characterized by a five-membered ring structure with selenium and a cyano group attached to the second carbon atom. This unique structure imparts distinct chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoselenophene typically involves the reaction of selenophene with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the cyano group. The reaction mixture is then subjected to purification processes to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring environmental safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyanoselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenophene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of selenophene derivatives with reduced functional groups.
Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, amines; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Selenophene oxides
Reduction: Reduced selenophene derivatives
Substitution: Various substituted selenophenes depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Cyanoselenophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex selenophene derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are evaluated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for applications in electronic devices and solar energy conversion.
Mecanismo De Acción
The mechanism of action of 2-Cyanoselenophene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to the modulation of their activities. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial properties by damaging the cellular components of pathogens.
Comparación Con Compuestos Similares
2-Cyanothiophene: Similar to 2-Cyanoselenophene, but contains sulfur instead of selenium. It exhibits different electronic properties and reactivity due to the presence of sulfur.
2-Cyanofuran: Contains oxygen instead of selenium. It has distinct chemical properties and is used in different applications compared to this compound.
2-Cyanopyrrole: Contains nitrogen instead of selenium. It has unique reactivity and is studied for its potential biological activities.
Uniqueness of this compound: The presence of selenium in this compound imparts unique electronic properties and reactivity compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological molecules. These unique properties make this compound a valuable compound for exploring new scientific applications and developing advanced materials.
Propiedades
Número CAS |
7651-60-7 |
|---|---|
Fórmula molecular |
C5H3NSe |
Peso molecular |
156.05 g/mol |
Nombre IUPAC |
selenophene-2-carbonitrile |
InChI |
InChI=1S/C5H3NSe/c6-4-5-2-1-3-7-5/h1-3H |
Clave InChI |
ZOXOSXWQXKBXTI-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)

![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)


![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)



